molecular formula C6H6F2N2 B1301191 1,2-Diamino-4,5-difluorobenzene CAS No. 76179-40-3

1,2-Diamino-4,5-difluorobenzene

Cat. No. B1301191
CAS RN: 76179-40-3
M. Wt: 144.12 g/mol
InChI Key: PPWRHKISAQTCCG-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

The title compound (Sarges, R. et al., J. Med. Chem. 33:2240 (1990)) was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (1.11 g, 7.63 mmol and 4,5-difluoro-1,2-diaminobenzene (110 mg, 0.763 mmol) was heated to reflux under N2 for 2 h. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with hexanes and air dried. This ;gray brown solid was recrystallized from 20 ml of EtOH and the brown-white crystals collected by vacuum filtration and the crystals further dried under vacuum (0.5 torr, 25° C.) to yield 45.3 mg (30.0%) mp>360° C. (lit.>310° C.). 1H NMR (d6 -acetone) δ7.19 (t, 2H, ArH, JH-F =9.3), 10.9 (br s, 2H, NH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[F:11][C:12]1[C:17]([F:18])=[CH:16][C:15]([NH2:19])=[C:14]([NH2:20])[CH:13]=1>>[F:11][C:12]1[CH:13]=[C:14]2[C:15](=[CH:16][C:17]=1[F:18])[NH:19][C:1](=[O:8])[C:2](=[O:4])[NH:20]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
110 mg
Type
reactant
Smiles
FC1=CC(=C(C=C1F)N)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with hexanes and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This ;gray brown solid was recrystallized from 20 ml of EtOH
FILTRATION
Type
FILTRATION
Details
the brown-white crystals collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
the crystals further dried under vacuum (0.5 torr, 25° C.)
CUSTOM
Type
CUSTOM
Details
to yield 45.3 mg (30.0%) mp>360° C. (lit.>310° C.)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2NC(C(NC2=CC1F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.